Poloxalene
Overview
Description
Poloxalene is a nonionic surfactant known for its hydrophobic properties. It has been studied for its potential in preventing atherosclerosis when incorporated into an atherogenic diet fed to rabbits. The presence of Poloxalene in the diet was shown to prevent alterations in the composition of lipoproteins that are typically induced by an atherogenic diet. This suggests that Poloxalene has a systemic effect on lipoproteins, which may contribute to its antiatherogenic action .
Synthesis Analysis
The synthesis of poloxamer fatty acid monoesters, which are derivatives of poloxalene, has been achieved using a homogeneous organotin catalyst. This method has proven to be highly selective and efficient, yielding high amounts of monoesters with minimal diester byproducts. These synthesized compounds have potential industrial applications, including use in lubricants, cosmetics, and as emulsifying agents .
Molecular Structure Analysis
Poloxamers, including poloxalene, are triblock copolymers consisting of a central hydrophobic block of polypropylene oxide (PPO) flanked by two hydrophilic blocks of polyethylene oxide (PEO). This structure imparts amphiphilic characteristics to the molecule, allowing it to self-assemble into micelles and exhibit temperature-dependent reversible gelation properties .
Chemical Reactions Analysis
Poloxalene and its derivatives can undergo various chemical reactions, such as esterification, to form fatty acid monoesters. The use of organotin catalysts has been shown to facilitate these reactions with high selectivity and yield, indicating the potential for chemical modification to tailor poloxalene for specific applications .
Physical and Chemical Properties Analysis
Poloxalene exhibits interesting physical properties, such as the ability to form hydrogels that are liquid at room temperature but gel at body temperature. This reversible thermal characteristic makes it suitable for pharmaceutical drug carriers, particularly for mucosal applications where prolonged drug concentration at the site of administration is desired . The micellar properties of poloxamers like poloxalene have been studied extensively, revealing insights into their behavior in water and electrolyte solutions, including their critical micelle concentration, hydrodynamic radius, and gelation properties . Additionally, poloxalene has been shown to be effective as an anti-bloat compound in cattle without affecting milk yield or composition, demonstrating its utility in agricultural applications .
Scientific Research Applications
Poloxalene in Agriculture
Poloxalene, a nonionic surfactant, has been studied extensively in the context of agriculture, particularly in cattle farming. It is effective in controlling alfalfa bloat in dairy steers and lactating cows. Research has shown that poloxalene can prevent legume bloat nearly 100% of the time when consumed in sufficient amounts. This effectiveness remains constant throughout different seasons, providing a reliable solution for bloat prevention in cattle grazed on legume-rich pastures (Bartley et al., 1965).
Poloxalene and Dairy Production
Studies have also explored the impact of poloxalene on the yield and composition of milk in dairy cows. Feeding poloxalene to lactating dairy cows showed no significant effect on the percentage of fat, protein, solids-not-fat, or the yield of milk. This indicates that poloxalene can be used in dairy farming without adversely affecting the quality of milk produced (Bezeau et al., 1967).
Poloxalene in Veterinary Medicine
In veterinary medicine, poloxalene has been compared with penicillin for controlling bloat in cattle. Its effectiveness in preventing severe and lethal clover bloat, especially when consumed in adequate amounts, has been demonstrated. Moreover, poloxalene-treated blocks have been suggested as more adaptable to range management practices than other forms, indicating its practical utility in various farming environments (Foote et al., 1968).
Poloxalene in Cardiovascular Research
Poloxalene has been studied for its potential in cardiovascular research. It has shown to prevent hypercholesterolemia in animals fed a low-fat, cholesterol-free diet, suggesting its potential in managing cholesterol levels and preventing related diseases. This application expands the scope of poloxalene beyond agricultural uses (Rodgers et al., 1989).
Poloxalene in Pharmaceutical Analysis
In the pharmaceutical sector, poloxalene's characteristics have been leveraged for analytical purposes. Studies involving size exclusion chromatography of poloxalene polymers help in understanding its molecular weight distributions, which is crucial for formulating and controlling the quality of medicinal products containing poloxalene (Wigman et al., 1994).
Safety And Hazards
properties
IUPAC Name |
2-methyloxirane;oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGRUAULSDPKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |
Record name | Ethylene oxide-propylene oxide triblock copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene oxide-propylene oxide diblock copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene oxide-propylene oxide copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene oxide-propylene oxide block copolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |
Record name | Oxirane, 2-methyl-, polymer with oxirane | |
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Record name | Poloxalene | |
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URL | https://haz-map.com/Agents/6740 | |
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Solubility |
Soluble in cold water | |
Record name | Poloxamer 188 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11333 | |
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Mechanism of Action |
P188 seals stable defects in cell membranes induced by skeletal muscle cell membranes rupture induced by ischemia-reperfusion injury, electroporation, irradiation, and heat damage. The full mechanism of action of P188 in inducing cytoprotective effects is not clear; however, based on _in vitro_ experiments and the structural similarity to plasmalemma, P188 may be directly incorporated into the phospholipid bilayer to attenuate the extent of tissue injury. Its high surface activity facilitates P188 to be inserted into lipid monolayers. P188 is proposed to exert localized actions by only interacting with damaged and compromised bilayers where the local lipid packing density is reduced. In addition to the direct interaction with the membrane, P188 was shown to inhibit MMP-9 protein levels and activity, as well as the NF-κB signal pathway, in the model of acute cerebral ischemia, which is associated with increased BBB permeability leading to cerebral edema and increased penetration. MMP-9 is a key factor in extracellular matrix (ECM) degradation and BBB disruption. | |
Record name | Poloxamer 188 | |
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URL | https://www.drugbank.ca/drugs/DB11333 | |
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Product Name |
Poloxamer | |
Color/Form |
Liquid | |
CAS RN |
53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |
Record name | Thanol E 4003 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255 | |
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Record name | Poloxamer 407 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11252 | |
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Record name | Poloxamer 188 | |
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URL | https://www.drugbank.ca/drugs/DB11333 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Poloxalene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11451 | |
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Record name | Poloxalene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908 | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740 | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |
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Record name | POLOXALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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